Uridine - 69-75-0

Uridine

Catalog Number: EVT-3565335
CAS Number: 69-75-0
Molecular Formula: C9H12N2O6
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uridine is a ribonucleoside composed of a molecule of uracil attached to a ribofuranose moiety via a beta-N(1)-glycosidic bond. It has a role as a human metabolite, a fundamental metabolite and a drug metabolite. It is functionally related to a uracil.
RG2417 is a proprietary formulation of uridine, a biological compound essential for the synthesis of DNA and RNA, the basic hereditary material found in all cells, and numerous other factors essential for cell metabolism. Uridine is synthesized by the mitochondria, the power plant of the human cell responsible for energy metabolism. The rationale for uridine therapy in neuropsychiatric disorders is supported by preclinical and clinical research. Recent reports indicate that certain genes that encode for mitochondrial proteins are significantly down regulated in the brains of bipolar patients. This new insight suggests that the symptoms of bipolar disorder may be linked to dysregulation of energy metabolism of the brain.
Uridine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Uridine is a Pyrimidine Analog. The chemical classification of uridine is Pyrimidines, and Analogs/Derivatives.
Uridine is a natural product found in Nigrospora oryzae, Rehmannia glutinosa, and other organisms with data available.
Uridine is a nucleoside consisting of uracil and D-ribose and a component of RNA. Uridine has been studied as a rescue agent to reduce the toxicities associated with 5-fluorouracil (5-FU), thereby allowing the administration of higher doses of 5-FU in chemotherapy regimens. (NCI04)
Uridine is a metabolite found in or produced by Saccharomyces cerevisiae.
A ribonucleoside in which RIBOSE is linked to URACIL.
Overview

Uridine is a nucleoside composed of a ribose sugar and the nitrogenous base uracil. It plays a crucial role in various biological processes, including RNA synthesis and cellular metabolism. As a natural component of ribonucleic acid, uridine is essential for the proper functioning of cells, particularly in the synthesis of nucleotides and nucleic acids.

Source

Uridine can be derived from various natural sources, including yeast and certain plants. It can also be synthesized chemically or enzymatically in laboratory settings. Its presence in RNA makes it widely available in biological systems.

Classification

Uridine falls under the category of nucleosides, which are compounds formed by the combination of a nitrogenous base and a sugar molecule. In the case of uridine, it is classified as a pyrimidine nucleoside due to the presence of uracil.

Synthesis Analysis

Methods

Uridine can be synthesized through several methods, including:

  1. Chemical Synthesis: Traditional chemical methods involve the reaction of uracil with ribose sugars in the presence of catalysts. For instance, one method involves adding uracil and D-ribose to a mixed solution with specific catalysts to facilitate the reaction, yielding uridine with moderate purity .
  2. Enzymatic Synthesis: Recent advancements have seen the use of biocatalysts to produce uridine more efficiently. For example, a multistep enzymatic process has been developed that rearranges uracil to form uridine through a series of controlled reactions, achieving high yields .
  3. Fluorination Techniques: Innovative methods have also been explored for synthesizing fluorinated derivatives of uridine, which have potential applications in medicinal chemistry .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and concentration of reactants. The choice of catalyst can significantly influence yield and purity.

Molecular Structure Analysis

Structure

Uridine consists of a ribofuranose sugar linked to a uracil base via a β-N-glycosidic bond. The molecular formula for uridine is C₁₁H₁₄N₂O₈P. Its three-dimensional structure reveals:

  • Ribose Sugar: A five-membered ring with hydroxyl groups at specific positions.
  • Uracil Base: A six-membered aromatic ring containing two nitrogen atoms.

Data

  • Molecular Weight: 244.23 g/mol
  • Melting Point: Approximately 165 °C
  • Solubility: Soluble in water and slightly soluble in alcohols.
Chemical Reactions Analysis

Reactions

Uridine participates in various biochemical reactions:

  1. Phosphorylation: Uridine can undergo phosphorylation to form uridine monophosphate (UMP), which is essential for RNA synthesis.
  2. Glycosylation: The β-N-glycosidic bond allows for further modifications, leading to various derivatives used in research and therapeutics.

Technical Details

The reactions involving uridine often require specific conditions to ensure selectivity and yield. For example, phosphorylation typically involves ATP (adenosine triphosphate) as a phosphate donor.

Mechanism of Action

Process

Uridine's mechanism of action primarily revolves around its role in RNA synthesis:

  • Uridine is incorporated into RNA during transcription by RNA polymerase.
  • It pairs with adenosine during translation processes, contributing to protein synthesis.
  • In metabolic pathways, uridine can be converted into other nucleotides through phosphorylation and further enzymatic transformations.

Data

Research indicates that uridine supplementation may enhance cognitive function and support neuronal health by modulating neurotransmitter systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Slightly sweet.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with phosphoric acid to form nucleotide derivatives; can also participate in acylation reactions to form various derivatives with enhanced biological activity .

Relevant Data or Analyses

Studies have shown that modifications on the hydroxyl groups of uridine can significantly alter its biological activity and solubility properties .

Applications

Uridine has diverse applications in scientific research and medicine:

  1. Biochemical Research: Used as a substrate in studies involving RNA synthesis and enzyme kinetics.
  2. Pharmaceutical Development: Investigated for its potential therapeutic effects on neurological disorders due to its role in neurotransmitter synthesis.
  3. Nutritional Supplementation: Some studies suggest that uridine supplementation may improve cognitive function and support brain health.
Biochemical Synthesis and Metabolic Pathways of Uridine

Enzymatic Regulation of De Novo Pyrimidine Biosynthesis

Uridine monophosphate (UMP) synthesis occurs via a conserved six-step pathway initiated by carbamoyl phosphate synthetase II (CPS II). This cytosolic enzyme catalyzes the ATP-dependent conversion of glutamine, bicarbonate, and aspartate into carbamoyl phosphate, representing the rate-limiting step in de novo pyrimidine biosynthesis. CPS II activity is allosterically inhibited by uridine triphosphate (UTP) and activated by phosphoribosyl pyrophosphate (PRPP), enabling feedback control based on cellular pyrimidine nucleotide pools [1] [6].

The multifunctional CAD enzyme (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase) orchestrates the first three steps: (1) CPS II forms carbamoyl phosphate; (2) aspartate transcarbamylase combines carbamoyl phosphate with aspartate; (3) dihydroorotase cyclizes the product to dihydroorotate. CAD's oligomeric structure facilitates substrate channeling, enhancing pathway efficiency [1] [2].

Dihydroorotate dehydrogenase (DHODH), located on the mitochondrial inner membrane, oxidizes dihydroorotate to orotate using coenzyme Q as an electron acceptor. This reaction couples pyrimidine biosynthesis to mitochondrial respiratory chain function. Subsequent cytosolic steps involve orotate phosphoribosyltransferase (OPRT) and OMP decarboxylase (OMPDC), which collectively form UMP from orotate and PRPP. These latter enzymes comprise the UMP synthase (UMPS) complex [1] [6].

Table 1: Key Enzymes in De Novo Uridine Biosynthesis

EnzymeGeneReactionAllosteric Regulators
Carbamoyl phosphate synthetase IICADCarbamoyl phosphate synthesisInhibited by UTP; Activated by PRPP
Aspartate transcarbamylaseCADCarbamoyl aspartate formationInhibited by CTP
Dihydroorotate dehydrogenaseDHODHDihydroorotate → OrotateLinked to electron transport chain
Orotate phosphoribosyltransferaseUMPSOrotate → Orotidine-5'-monophosphateNone identified
OMP decarboxylaseUMPSOrotidine-5'-monophosphate → UMPNone identified

Salvage Pathways: Uridine Phosphorylase-Mediated Interconversion

Uridine salvage operates via uridine phosphorylase (UPase; EC 2.4.2.3), which catalyzes the reversible phosphorolysis of uridine into uracil and ribose-1-phosphate (R1P). Humans express two isoforms: UPase1 (ubiquitous) and UPase2 (liver-specific). Structural analyses reveal UPase functions as a symmetric dimer with flexible domains that undergo hinge motions during catalysis. The active site contains conserved residues (Gln217, Arg219, Arg275) that form hydrogen bonds with uracil, while hydrophobic pockets accommodate modified bases like 5-fluorouracil [3] [10].

The reaction equilibrium favors uridine degradation (K~eq~ ≈ 10). However, under physiological phosphate concentrations (~1-10 mM), the reaction becomes bidirectional. Ribose-1-phosphate enters the non-oxidative pentose phosphate pathway via phosphoglucomutase (PGM2), which converts it to ribose-5-phosphate. Transketolase and transaldolase subsequently generate fructose-6-phosphate and glyceraldehyde-3-phosphate, linking uridine metabolism to glycolysis and gluconeogenesis [4] [7].

Uridine-cytidine kinase (UCK2) phosphorylates uridine to UMP, providing an alternative salvage route. UCK2 activity is activated by ATP and feedback-inhibited by UTP/CTP, creating a regulatory nexus between energy status and pyrimidine salvage. Crucially, UPase and UCK2 form a metabolic sensor system in neural tissue: when UCK2 is inhibited by high UTP/CTP, UPase shifts toward uridine degradation, increasing ribose-1-phosphate availability for purine salvage [3] [5].

Tissue-Specific Metabolic Flux in Uridine Homeostasis

Plasma uridine concentrations (3-8 μM) exhibit diurnal oscillations and nutritional sensitivity. Hepatic de novo synthesis dominates uridine production in the fed state, while adipose tissue becomes the primary source during fasting. Adipose-specific CAD knockout mice show no uridine elevation after 24-hour fasting, confirming adipose's essential role in maintaining fasting uridine levels [1] [8].

The liver regulates uridine clearance via biliary excretion and UPase2-mediated catabolism. During fasting, adipose-derived uridine enters circulation, triggering hypothalamic AgRP/NPY neuron activation via uridine diphosphate (UDP), which promotes feeding behavior. Postprandially, UPase2 induction accelerates hepatic uridine degradation, rapidly reducing plasma concentrations [1] [8].

Table 2: Tissue-Specific Roles in Uridine Homeostasis

TissueFed State FunctionFasted State FunctionRegulatory Factors
LiverPrimary de novo synthesis; Biliary excretionReduced synthesis; UPase2-mediated clearanceUPase2 expression; Insulin/glucagon balance
AdiposeLimited synthesisPrimary de novo synthesiscAMP-dependent CAD activation
KidneyUridine reabsorptionUridine catabolismNucleoside transporters
BrainSalvage pathway utilizationUridine uptake for neuroprotectionBlood-brain barrier transporters

Mitochondrial Dysfunction and Uridine Salvage Compensation Mechanisms

Mitochondrial diseases impair de novo pyrimidine biosynthesis due to DHODH's reliance on the electron transport chain (ETC). DHODH utilizes coenzyme Q~10~ as an electron acceptor during dihydroorotate oxidation, coupling pyrimidine synthesis to oxidative phosphorylation (OXPHOS). In ETC deficiencies, dihydroorotate accumulates, suppressing UMP production and depleting cellular uridine pools [1] [4].

Uridine salvage compensates for impaired de novo synthesis via two mechanisms:

  • Direct nucleotide precursor supply: Exogenous uridine is phosphorylated to UMP, bypassing defective DHODH. This mechanism supports survival of OXPHOS-deficient cells in culture
  • Energy rescue: UPase-cleaved ribose moieties generate glycolytic intermediates via the non-oxidative pentose phosphate pathway. Isotope tracing (¹³C~5~-uridine) demonstrates incorporation into fructose-6-phosphate, glyceraldehyde-3-phosphate, lactate, and TCA cycle intermediates, sustaining ATP production during glucose deprivation [4] [7]

Cancer cells exploit this salvage flexibility under nutrient stress. Genome-wide screens reveal UPase overexpression enables proliferation in glucose-free media using uridine-derived ribose for glycolysis. This "uridine bypass" of upper glycolysis (phosphorylating steps) provides metabolic adaptability in tumor microenvironments [4] [7].

Table 3: Mitochondrial-Nucleic Acid Metabolic Crosstalk

Mitochondrial DysfunctionEffect on Uridine MetabolismSalvage Compensation
Electron transport chain defectsImpaired DHODH activity; Dihydroorotate accumulationUridine kinase-mediated phosphorylation to UMP
ATP depletionReduced UCK2 activityUPase-mediated ribose release for glycolysis
Reactive oxygen species increaseCAD enzyme inactivationExogenous uridine uptake via nucleoside transporters
Inner membrane potential lossCompromised DHODH functionβ-alanine production from uracil catabolism

Properties

CAS Number

69-75-0

Product Name

Uridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

DRTQHJPVMGBUCF-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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